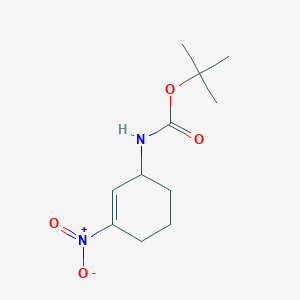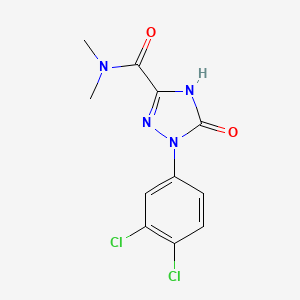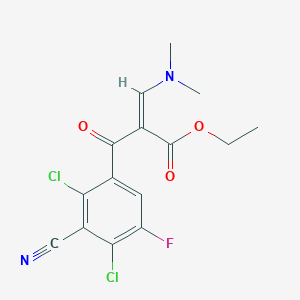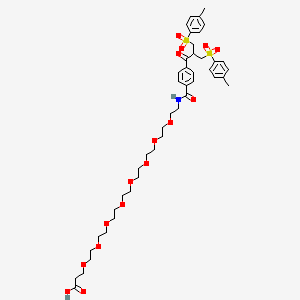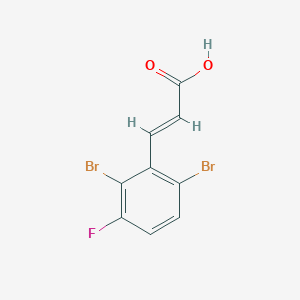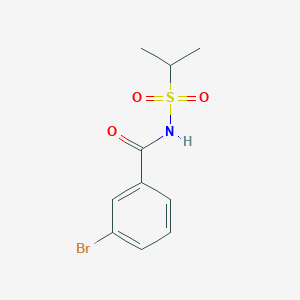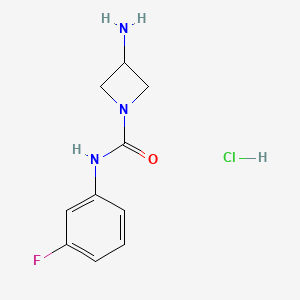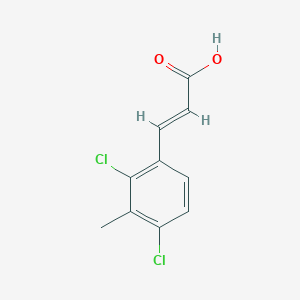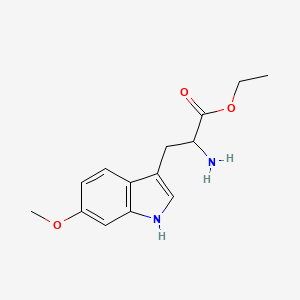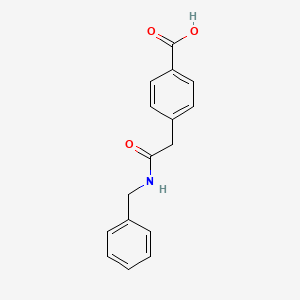
4-((Benzyl carbamoyl)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Benzyl carbamoyl)methyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. It features a benzyl carbamoyl group attached to the benzoic acid core, making it a versatile molecule in organic synthesis and various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzyl carbamoyl)methyl)benzoic acid typically involves the reaction of benzylamine with 4-(chloromethyl)benzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group of benzylamine attacks the electrophilic carbon of the chloromethyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
化学反応の分析
Types of Reactions
4-((Benzyl carbamoyl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The benzyl carbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
4-((Benzyl carbamoyl)methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-((Benzyl carbamoyl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzyl carbamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The benzoic acid core can also participate in various biochemical pathways, contributing to the compound’s overall effects.
類似化合物との比較
Similar Compounds
Benzyl benzoate: Similar structure but lacks the carbamoyl group.
4-Methylbenzoic acid: Similar benzoic acid core but with a methyl group instead of the benzyl carbamoyl group.
Benzamide: Contains a benzyl group but lacks the benzoic acid core.
Uniqueness
4-((Benzyl carbamoyl)methyl)benzoic acid is unique due to the presence of both the benzyl carbamoyl group and the benzoic acid core, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C16H15NO3 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC名 |
4-[2-(benzylamino)-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C16H15NO3/c18-15(17-11-13-4-2-1-3-5-13)10-12-6-8-14(9-7-12)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20) |
InChIキー |
SLIZXFCQNPNHBB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-tert-Butyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13726375.png)
